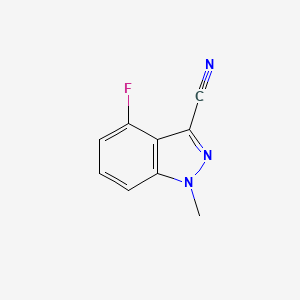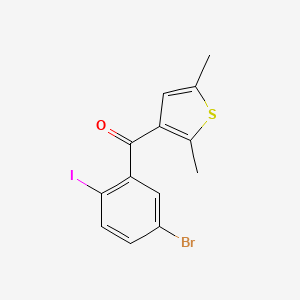
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone is a complex organic compound that features both halogenated phenyl and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process would likely be scaled up from laboratory methods, ensuring that the reaction conditions are carefully controlled to maintain product quality.
化学反応の分析
Types of Reactions
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.
科学的研究の応用
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Industry: It may be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and thiophene moieties can interact with various enzymes and receptors, potentially affecting biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- (5-Bromo-2-iodophenyl)(2-methyl-1H-indol-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-iodophenyl)methanol
Uniqueness
What sets (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone apart from similar compounds is its unique combination of halogenated phenyl and thiophene moieties. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C13H10BrIOS |
|---|---|
分子量 |
421.09 g/mol |
IUPAC名 |
(5-bromo-2-iodophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H10BrIOS/c1-7-5-10(8(2)17-7)13(16)11-6-9(14)3-4-12(11)15/h3-6H,1-2H3 |
InChIキー |
RDMKKTBVOICYDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C(=O)C2=C(C=CC(=C2)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


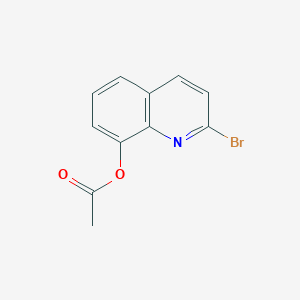

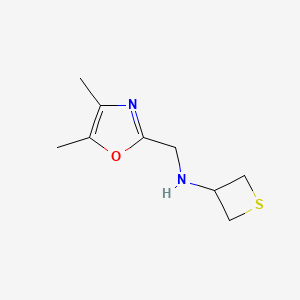
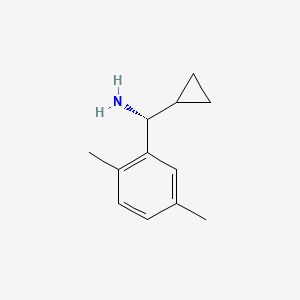
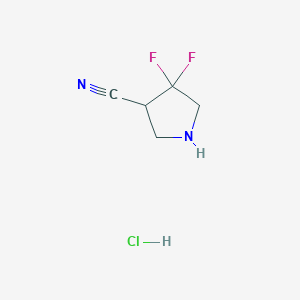

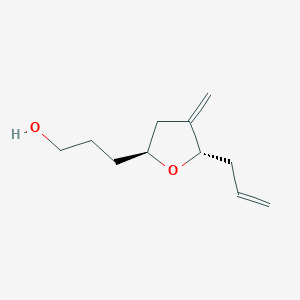

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
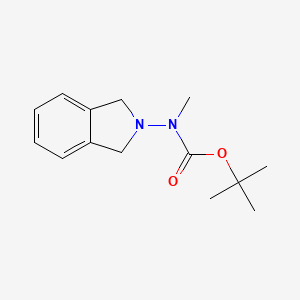
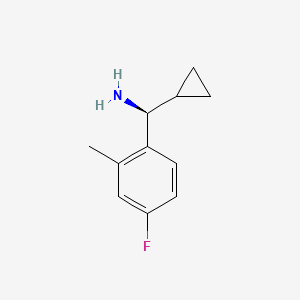
![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)
